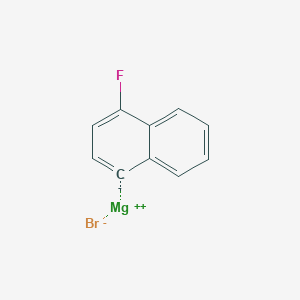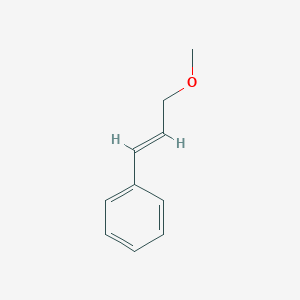
Calcium malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium malonate can be synthesized by reacting calcium hydroxide or calcium carbonate with propanoic acid. The reaction typically occurs under controlled conditions to ensure complete conversion and high purity of the product .
Industrial Production Methods
In industrial settings, calcium propanedioate is produced by neutralizing propanoic acid with calcium hydroxide. The reaction is carried out in large reactors, and the resulting product is filtered, dried, and milled to obtain a fine powder suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Calcium malonate primarily undergoes hydrolysis and decomposition reactions. It is relatively stable under normal conditions but can decompose at high temperatures .
Common Reagents and Conditions
Hydrolysis: In the presence of water, calcium propanedioate can hydrolyze to form propanoic acid and calcium hydroxide.
Decomposition: At elevated temperatures, it decomposes to release carbon dioxide and water.
Major Products Formed
Hydrolysis: Propanoic acid and calcium hydroxide.
Decomposition: Carbon dioxide and water.
Aplicaciones Científicas De Investigación
Chemistry
Calcium malonate is used as a precursor in the synthesis of various organic compounds. It serves as a source of propanoic acid in chemical reactions .
Biology
In biological research, calcium propanedioate is used to study metabolic pathways involving propanoic acid. It is also employed in experiments related to microbial inhibition .
Medicine
This compound has applications in medicine as an antifungal agent. It is used in topical formulations to treat skin infections caused by fungi .
Industry
In the food industry, calcium propanedioate is a common preservative in bakery products, dairy products, and processed meats. It helps extend the shelf life of these products by inhibiting mold growth . In agriculture, it is used to prevent milk fever in cows and as a feed supplement .
Mecanismo De Acción
Calcium malonate exerts its effects by inhibiting the growth of mold and bacteria. It disrupts the metabolic pathways of these microorganisms, preventing them from producing the energy they need to grow and reproduce . The compound is effective in both acidic and neutral environments, making it versatile for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Sodium propanedioate: Similar to calcium propanedioate but uses sodium instead of calcium.
Potassium propanedioate: Another similar compound with potassium as the cation.
Calcium acetate: Used as a preservative and has similar antifungal properties.
Uniqueness
Calcium malonate is unique due to its dual role as a preservative and a calcium supplement. Unlike sodium and potassium propanedioate, it provides essential calcium to humans and animals, making it beneficial for health .
Propiedades
Número CAS |
19455-76-6 |
|---|---|
Fórmula molecular |
C3H2CaO4 |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
calcium;propanedioate |
InChI |
InChI=1S/C3H4O4.Ca/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2 |
Clave InChI |
MLMODXBPCNLAGP-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(=O)[O-].[Ca+2] |
SMILES canónico |
C(C(=O)[O-])C(=O)[O-].[Ca+2] |
| 19455-76-6 | |
Números CAS relacionados |
141-82-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)











